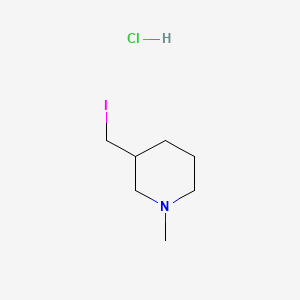3-(Iodomethyl)-1-methyl-piperidine hydrochloride
CAS No.:
Cat. No.: VC18641441
Molecular Formula: C7H15ClIN
Molecular Weight: 275.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15ClIN |
|---|---|
| Molecular Weight | 275.56 g/mol |
| IUPAC Name | 3-(iodomethyl)-1-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | MIMUQOBLIVSNMC-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)CI.Cl |
Introduction
Structural and Chemical Identity
Molecular Characterization
The compound’s IUPAC name, 3-(iodomethyl)-1-methylpiperidine hydrochloride, reflects its piperidine backbone substituted with a methyl group at the 1-position and an iodomethyl group at the 3-position, neutralized by hydrochloric acid . The SMILES notation clarifies its stereoelectronic configuration, while the molecular formula confirms the inclusion of iodine and chlorine atoms .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2725791-08-0 | |
| Molecular Weight | 275.56 g/mol | |
| Purity | 95% | |
| IUPAC Name | 3-(iodomethyl)-1-methylpiperidine hydrochloride | |
| SMILES | CN1CCCC(CI)C1.[H]Cl |
Related Compounds
The free base form, 3-iodo-1-methylpiperidine (CAS 1353944-56-5, PubChem CID 66569181), lacks the hydrochloride counterion and exhibits a molecular formula of with a molecular weight of 225.07 g/mol . Comparative analysis highlights the hydrochloride’s enhanced stability, as the free base is more prone to decomposition under ambient conditions .
Synthetic Pathways
Direct Alkylation of Piperidine
A common route involves the alkylation of 1-methylpiperidine with iodomethane. This method typically employs polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with sodium hydride as a base to deprotonate the piperidine nitrogen . For example, U.S. Patent 7,041,826B2 details analogous methylation steps using methyl iodide in DMF, achieving high yields of N-methylated products .
Reductive Amination
Alternative approaches leverage reductive amination of ketone precursors. Lithium aluminium hydride (LiAlH) in THF has been used to reduce imine intermediates, as demonstrated in the synthesis of structurally related piperazine derivatives . This method ensures selective reduction while preserving the iodomethyl group’s integrity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methylation | Methyl iodide, NaH, DMF, 10–25°C | 85–90% | |
| Reduction | LiAlH, THF, reflux | 75–80% | |
| Salt Formation | HCl in diethyl ether | >95% |
Purification and Isolation
Post-synthesis, the hydrochloride salt is isolated via acid-base extraction. Adjusting the pH to 11–12 with aqueous sodium hydroxide precipitates the free base, which is then extracted into toluene or methylene chloride . Subsequent treatment with hydrochloric acid in diethyl ether yields the crystalline hydrochloride form .
Reactivity and Applications
Alkylation Reactions
The iodomethyl group serves as a potent alkylating agent, facilitating nucleophilic substitutions in cross-coupling reactions. For instance, Fe-catalyzed Kumada-type couplings, as described in Supporting Information by Guisán-Ceinos et al., utilize iodinated precursors to form carbon-carbon bonds . This reactivity positions the compound as a candidate for synthesizing complex alkylated amines.
Pharmaceutical Intermediates
Piperidine derivatives are pivotal in drug discovery, particularly for central nervous system (CNS) agents. The compound’s structure aligns with intermediates used in antidepressants like Mirtazapine, where piperazine analogues undergo similar functionalization . Its iodomethyl group may also enable radioiodination for diagnostic imaging.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for the hydrochloride is unavailable, related compounds exhibit characteristic peaks:
-
1-Methyl-3-phenylpiperazine: 2.31 ppm (N–CH), 3.85–3.89 ppm (piperidine H) .
-
3-Iodo-1-methylpiperidine: Predicted deshielding of C3 protons due to iodine’s electronegativity .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the free base () would show a molecular ion at m/z 225.07, with fragmentation patterns indicative of C–I bond cleavage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume